N-(5-chloro-2-phenoxyphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide
Overview
Description
N-(5-chloro-2-phenoxyphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorinated phenoxyphenyl group and a fluorinated phenylsulfonyl group attached to an alaninamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-phenoxyphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of 5-chloro-2-phenoxyphenyl intermediate: This step involves the chlorination of 2-phenoxyphenyl using a chlorinating agent such as thionyl chloride.
Synthesis of 4-fluorophenylsulfonyl intermediate: This step involves the sulfonation of 4-fluorophenyl using a sulfonating agent such as sulfur trioxide.
Coupling of intermediates: The two intermediates are then coupled using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Optimized reaction temperatures and pressures: To maximize the efficiency of each reaction step.
Use of catalysts: To enhance reaction rates and selectivity.
Purification techniques: Such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-phenoxyphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(5-chloro-2-phenoxyphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-phenoxyphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and affecting cellular processes.
Interfering with metabolic pathways: Inhibiting or activating key enzymes involved in metabolic reactions.
Inducing cellular responses: Such as apoptosis or cell cycle arrest, which can be beneficial in therapeutic applications.
Comparison with Similar Compounds
N-(5-chloro-2-phenoxyphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Properties
IUPAC Name |
N-(5-chloro-2-phenoxyphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2O4S/c1-14(25-30(27,28)18-10-8-16(23)9-11-18)21(26)24-19-13-15(22)7-12-20(19)29-17-5-3-2-4-6-17/h2-14,25H,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTLOOILSRYCEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)Cl)OC2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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